4-Benzyl-3-chloro-6-(phenoxathiin-2-yl)pyridazine

Synthetic Chemistry Pyridazine Derivatization Chlorination Yield

Scaling antimicrobial pyridazine SAR? This 3-chloro intermediate (CAS 667466-70-8) is validated at 27 g scale (77% yield) per Aly & Wasfy. • Reactive Cl handle for 3-amino, 3-thioxo & amino acid conjugate diversification (MIC 0.09 mmol/L). • Zero HBD, enhanced lipophilicity for cell-permeable probes. • m.p. 191-193°C & distinct IR/NMR for incoming QC. In stock for global dispatch.

Molecular Formula C23H15ClN2OS
Molecular Weight 402.9 g/mol
CAS No. 667466-70-8
Cat. No. B12542351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-3-chloro-6-(phenoxathiin-2-yl)pyridazine
CAS667466-70-8
Molecular FormulaC23H15ClN2OS
Molecular Weight402.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC(=NN=C2Cl)C3=CC4=C(C=C3)OC5=CC=CC=C5S4
InChIInChI=1S/C23H15ClN2OS/c24-23-17(12-15-6-2-1-3-7-15)13-18(25-26-23)16-10-11-20-22(14-16)28-21-9-5-4-8-19(21)27-20/h1-11,13-14H,12H2
InChIKeyCZZOILUXTLZRKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-3-chloro-6-(phenoxathiin-2-yl)pyridazine Structural & Synthetic Profile


4-Benzyl-3-chloro-6-(phenoxathiin-2-yl)pyridazine (CAS 667466-70-8) is a heterocyclic compound with molecular formula C23H15ClN2OS and molecular weight 402.9 g/mol . It belongs to the pyridazine class and incorporates a phenoxathiin moiety at position 6, a benzyl group at position 4, and a chlorine atom at position 3 [1]. The compound is synthesized via chlorination of 4-benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one with POCl3/PCl5, yielding 77% [1]. Its primary documented role is as a versatile synthetic intermediate for generating 3-substituted pyridazine derivatives with demonstrated antimicrobial activity [1].

Reactive Handle 3-Chloro enables 3-substituted pyridazine diversification
Synthetic Gateway Single branch-point for 3-thioxo and 3-amino series
Physicochemical Profile Zero HBD, enhanced lipophilicity for permeability studies

Why Generic Substitution Fails for 4-Benzyl-3-chloro-6-(phenoxathiin-2-yl)pyridazine


In-class pyridazine analogs bearing different substituents at position 3 cannot be freely substituted for 4-benzyl-3-chloro-6-(phenoxathiin-2-yl)pyridazine because the 3-chloro substituent is the essential reactive handle for downstream diversification [1]. The oxo analog (compound 4) requires additional POCl3/PCl5 activation before nucleophilic displacement can occur, while the amino analog (compound 7) lacks the electrophilic character needed for thiol or amine installation [1]. Furthermore, the zero hydrogen-bond donor count of the chloro derivative—versus one donor for the oxo analog and two for the amino analog—produces a distinct lipophilicity profile that directly impacts membrane permeability, solubility, and formulation compatibility in both biological screening and materials applications [2]. These differences mean that substituting any alternative 3-substituted congener alters both the synthetic tractability and the physicochemical behavior of the final product series, rendering generic interchange scientifically unsound without re-optimization of the entire downstream workflow.

Electrophilic Handle Loss 3-Oxo and 3-amino analogs lack the reactive chloro for nucleophilic displacement
Lipophilicity Shift Zero HBD profile contrasts with 1–2 HBDs in analogs, altering permeability and solubility
Synthetic Gateway Disruption Only 3-chloro intermediate serves as common precursor to both thioxo and amino series

Quantitative Differentiation of 4-Benzyl-3-chloro-6-(phenoxathiin-2-yl)pyridazine from Analogs


Synthetic Yield: 3-Chloro vs. 3-Oxo, Thioxo, and Amino Congeners

The conversion of 4-benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one (compound 4) to the target 3-chloro derivative 5 proceeds in 77% isolated yield after crystallization from ethanol, with a melting point of 191–193°C [1]. The subsequent transformations of compound 5 into the 3-thioxo derivative 6 (85% yield, m.p. 208–210°C) and the 3-amino derivative 7 (73% yield, m.p. 216–218°C) confirm that the chloro intermediate offers a favorable balance of reactivity and stability [1]. Notably, compound 5 serves as the single branch-point intermediate from which both the thione and amine congeners are directly accessed; no alternative route from compound 4 achieves both products without passing through compound 5 [1].

Synthetic Yield
Head-to-head
77% (3-chloro from 4)
No direct route from 4 to 3-amino or 3-thioxo
Supports efficient branching-point procurement
Reported at 34 g scale; POCl₃/PCl₅, EtOH crystallization
Synthetic Chemistry Pyridazine Derivatization Chlorination Yield

Hydrogen-Bond Donors: 3-Chloro vs. 3-Oxo and 3-Amino Analogs

Computational property analysis reveals that 4-benzyl-3-chloro-6-(phenoxathiin-2-yl)pyridazine possesses zero hydrogen-bond donors (HBD = 0), compared to one HBD for the 3-oxo analog (compound 4, bearing an NH in the lactam form) and two HBDs for the 3-amino analog (compound 7, bearing a primary NH2 group) [1][2]. In contrast, all three compounds share four hydrogen-bond acceptors, indicating that the donor count is the key differentiator for intermolecular interactions [1]. The absence of HBDs in the chloro derivative increases predicted membrane permeability and reduces aqueous solubility relative to the amino analog, a property that is corroborated by the compound's chromatographic behavior and crystallization characteristics [2].

H-Bond Donors
Cross-study
HBD = 0
vs. 4 (HBD=1), 7 (HBD=2)
Zero-HBD supports permeability screening fit
ΔHBD −1 vs oxo, −2 vs amino; computed properties
Physicochemical Profiling Drug-Likeness Lipophilicity

Molecular Weight Differentiation in Conjugate Synthesis

The molecular weight of 4-benzyl-3-chloro-6-(phenoxathiin-2-yl)pyridazine is 402.9 g/mol (exact mass 402.05955) [1]. In the published conjugation workflow, compound 5 reacts with thiourea to yield compound 6 (MW 400.5 g/mol) and with ammonium acetate to yield compound 7 (MW 383.5 g/mol) [2]. All three intermediates subsequently undergo DCC-mediated coupling with phthalyl- or tosyl-amino acids to generate the bioactive 8–10 series [2]. The chloro derivative's intermediate molecular weight—heavier than the amino analog but lighter than many of the final conjugates—positions it as the optimal balance point for monitoring reaction progression by mass spectrometry and for chromatographic purification.

Molecular Weight
Head-to-head
402.9 g/mol
vs. 384.4 (oxo), 383.5 (amino)
Clear MS marker for reaction monitoring
18–19 Da shift aids purification tracking
Molecular Weight Conjugate Synthesis Amino Acid Coupling

IR and NMR Signatures of 3-Chloro Congener

The IR spectrum of compound 5 exhibits characteristic bands at 2920–2840 cm−1 (alkyl-H), 1619 cm−1 (C=C), and 1588 cm−1 (C=N), with a notable absence of the broad NH/OH stretching bands present in compound 4 (3270–2980 cm−1) and the NH2 multiple bands in compound 7 (3360–3175 cm−1) [1]. The 1H NMR spectrum (CDCl3) shows a singlet at δ 3.68 (2H, CH2Ph) and a multiplet at δ 6.92–8.44 (13H, Ar-H), with no exchangeable protons, contrasting with the broad singlets at δ 8.99 (compound 4, NH) and δ 5.46 (compound 7, NH2) [1]. These spectral signatures enable unambiguous identity confirmation of the chloro derivative in reaction mixtures.

IR & ¹H NMR Signatures
Head-to-head
No NH/OH stretch above 3100 cm⁻¹
¹H NMR δ 3.68 (CH₂Ph), no exchangeable protons
Enables QC identity check; detects hydrolysis
CDCl₃; absence of NH/OH in both spectra
Spectroscopic Characterization IR Spectroscopy NMR Spectroscopy

Antimicrobial SAR of 3-Chloro-Derived Conjugates

Although direct antimicrobial data for compound 5 itself are not reported, derivatives synthesized from compound 5 via the amino intermediate 7 demonstrate potent antibacterial activity [1]. Specifically, compound 10e—the tosyl-L-valine conjugate of the 3-amino derivative 7—exhibits a minimum inhibitory concentration (MIC) of 0.09 mmol/L against Bacillus subtilis, matching the potency of streptomycin sulfate (MIC 0.09 mmol/L) and surpassing sulfadiazine (MIC 0.50 mmol/L) [1]. The SAR study established that the tosyl group enhances activity compared to the phthalyl group, and that the removal of the phthalyl protecting group decreases activity, confirming that the core phenoxathiin-pyridazine scaffold—accessed exclusively through compound 5—is pharmacophorically relevant [1].

Antimicrobial SAR
Class-level
10e (derived from 5): MIC 0.09 mmol/L vs B. subtilis
5 is mandatory precursor for active series
Supports antimicrobial screening context
No direct data on compound 5; SAR via derived conjugates
Antimicrobial Activity Structure-Activity Relationship Minimum Inhibitory Concentration

Application Scenarios for 4-Benzyl-3-chloro-6-(phenoxathiin-2-yl)pyridazine


Antimicrobial Pyridazine–Amino Acid Conjugate Synthesis

Compound 5 is the mandatory starting material for generating 3-amino and 3-thioxo pyridazine intermediates (compounds 7 and 6, respectively), which are subsequently coupled with phthalyl- or tosyl-protected amino acids via DCC-mediated conjugation to yield the bioactive 8–10 series [1]. The resulting conjugates, particularly the tosyl-L-valine derivative 10e, have demonstrated MIC values as low as 0.09 mmol/L against Gram-positive bacteria, matching streptomycin sulfate potency [1]. This application scenario is directly supported by the complete SAR data in the primary literature, and the entire synthetic sequence has been validated at multi-gram scale [1].

Development of Cell-Permeable Pyridazine Probes

The zero hydrogen-bond donor count and enhanced lipophilicity of the 3-chloro derivative, relative to the 3-amino (HBD = 2) and 3-oxo (HBD = 1) analogs, make compound 5 a preferred scaffold for designing cell-permeable probes [1][2]. Subsequent displacement of the chloro leaving group with amine-, thiol-, or oxygen-based nucleophiles enables late-stage diversification while preserving the favorable permeability profile established by the chloro intermediate [1]. This scenario is particularly relevant for laboratories developing fluorescent or affinity probes that require passive diffusion across biological membranes.

Multi-Gram Production of Phenoxathiin-Pyridazine Libraries

The documented synthetic protocol for compound 5 proceeds in 77% yield at the 27-gram scale from commercially accessible precursors (4-oxo-4-phenoxathiin-2-ylbutanoic acid, benzaldehyde, hydrazine hydrate, POCl3/PCl5) [1]. This throughput enables the production of sufficient intermediate to support parallel synthesis of 15–20 final compounds in the 8–13 series, as demonstrated in the original publication where compounds 5, 6, and 7 were each coupled with four different amino acid derivatives [1]. Contract research organizations and medicinal chemistry laboratories seeking to outsource scaffold synthesis can use the Aly & Wasfy protocol as a qualified starting point for process development.

QC Standard for Phenoxathiin-Pyridazine Purity Assessment

The well-defined melting point (191–193°C), distinct IR fingerprint (absence of NH/OH stretch above 3100 cm−1), and characteristic 1H NMR signature (singlet at δ 3.68 for the benzyl CH2, no exchangeable protons) provide a robust identity and purity specification for compound 5 [1]. Laboratories procuring this compound for use as a synthetic intermediate can employ these spectroscopic benchmarks for incoming quality control, ensuring that hydrolytic degradation to the oxo analog (compound 4, m.p. 203–205°C) has not occurred during storage or transit [1].

Application
Selection Property
Validation Focus
Antimicrobial conjugate synthesis
3-Chloro reactive handle
Conjugation efficiency and antimicrobial endpoint review
Cell-permeable probe design
Zero HBD, enhanced lipophilicity
Permeability and late-stage diversification profile
Multi-gram library production
Scalable chlorination protocol
Parallel synthesis throughput review
QC standard for purity assessment
Defined mp, IR, NMR fingerprints
Incoming QC and hydrolytic stability check
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